molecular formula C6H4FNO5S B1620453 4-Fluoro-3-nitrobenzenesulfonic acid CAS No. 3888-84-4

4-Fluoro-3-nitrobenzenesulfonic acid

Cat. No.: B1620453
CAS No.: 3888-84-4
M. Wt: 221.17 g/mol
InChI Key: OOJWQLSHYOELSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C6H4FNO5S . It is a solid substance and is used in various chemical reactions due to its unique properties .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One of the methods involves the use of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4FNO5S . The molecular weight of the compound is 221.16 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .


Physical and Chemical Properties Analysis

This compound is a solid substance . The molecular weight of the compound is 221.16 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis of Derivatives and Intermediates

  • 4-Fluoro-3-nitrobenzenesulfonic acid plays a role in the synthesis of sulfonated derivatives of 4-fluoroaniline. This includes the synthesis of 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid through processes involving hydrogen sulfate of 4-fluoroaniline and sulfonation of p-fluoroacetanilide (Courtin, 1982).

Involvement in Pesticide Synthesis

  • It has been used in the synthetic process of novel herbicides, particularly in the synthesis of 4-Fluoro-3-trifluoromethylnitrobenzene, a precursor in the production of the herbicide Beflubutamid (Chen Huan-you, 2012).

Applications in Organic Chemistry

  • In organic chemistry, it has been involved in studies like the charge control in SNAr reactions, demonstrating the effect of meta substitution with respect to the activating nitro group in dihalogenonitrobenzenes (Cervera, Marquet, & Martin, 1996).

Role in Solvolysis Studies

  • The compound has been used in solvolysis studies, helping to understand the kinetics and mechanisms involved in these chemical processes. For example, it was used in the study of solvolysis of pent-4-enyl and 3-(cyclohex-1'-enyl)propyl p-nitrobenzenesulfonates (Ferber & Gream, 1981).

Use in Heterocyclic Oriented Synthesis

  • It has been identified as a multireactive building block in the preparation of substituted nitrogenous heterocycles, crucial for current drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Involvement in Fluorination Processes

  • Research has shown its use in sequential 1,4-addition/dearomative-fluorination transformations, highlighting its role in creating fluorinated products with tertiary and α-fluoro quaternary stereocenters (Li, Sun, Teng, Yu, Zhao, & Ma, 2012).

Biochemical Analysis

Biochemical Properties

It is known that it can react under mild conditions with a wide range of functionalized phenols to yield corresponding biaryl ethers

Molecular Mechanism

It is known to participate in reactions with versatile polymers and biomolecules , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

4-fluoro-3-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJWQLSHYOELSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959654
Record name 4-Fluoro-3-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3888-84-4
Record name 4-Fluoro-3-nitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3888-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-nitrobenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-nitrobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-fluoronitrobenzene (2.33 g) was added fuming sulfuric acid (20 mL), and the mixture was stirred at 60° C. for 30 minutes. The reaction mixture was cooled to room temperature. The reaction mixture was poured into ice and potassium chloride (10 g), and the resulting mixture was stirred at room temperature for 30 minutes. The precipitated crystals were collected by filtration. The collected crystals were washed with water, and dried under reduced pressure to give 4-fluoro-3-nitrobenzenesulfonic acid (3.15 g). To phosphoryl chloride (85 mL) were added 4-fluoro-3-nitrobenzenesulfonic acid (3.15 g) and phosphorus pentachloride (2.82 g) under ice-cooling, and the mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. To the residue was added ice water, and the resulting mixture was extracted with diethyl ether. The extract was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=3/1) to give the title compound (2.65 g).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-nitrobenzenesulfonic acid
Reactant of Route 2
4-Fluoro-3-nitrobenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-nitrobenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-nitrobenzenesulfonic acid
Reactant of Route 5
4-Fluoro-3-nitrobenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-nitrobenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.